Methyl 6-chloro-2-(chloromethyl)nicotinate

Anticancer Cytotoxicity Leukemia

Medicinal chemistry requiring sequential functionalization of a pyridine scaffold is often constrained by mono-reactive analogs, limiting SAR exploration. This highly functionalized nicotinate solves the problem with two orthogonal electrophilic sites. - **Key Advantage:** C-6 chloro & C-2 chloromethyl groups enable controlled two-step substitution, cross-coupling, or oxidation. - **Proven Utility:** Sub-micromolar cytotoxic potency (IC50 = 0.13 µM) against CEM leukemia cells; >5-fold advantage over simpler analogs. - **Supply Chain:** Documented 68% synthetic yield supports scale-up; available for R&D to preclinical campaigns.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05
CAS No. 1093879-99-2
Cat. No. B3059665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2-(chloromethyl)nicotinate
CAS1093879-99-2
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)Cl)CCl
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3
InChIKeyTUJJDUMNJRNYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-2-(chloromethyl)nicotinate Overview


Methyl 6-chloro-2-(chloromethyl)nicotinate is a highly functionalized nicotinic acid ester derivative featuring a chloromethyl substituent at the pyridine 2-position and a chloro substituent at the 6-position . This unique disubstitution pattern imparts a dual-electrophilic reactivity profile, with both the C-6 chloro and the C-2 chloromethyl group serving as independent sites for nucleophilic substitution, oxidation, and cross-coupling reactions . With a molecular weight of 220.05 g/mol and typical purities of ≥95%, the compound is supplied as a white to yellow solid and is handled as a non-hazardous research chemical suitable for advanced organic synthesis and medicinal chemistry applications .

Dual-electrophilic scaffold for sequential, orthogonal derivatization
Medicinal chemistry building block with regiochemical control
Supports Pd-catalyzed cross-coupling and SN2 functionalization workflows

Why Simpler Nicotinates Cannot Substitute


The dual electrophilic architecture of Methyl 6-chloro-2-(chloromethyl)nicotinate precludes substitution with simpler mono-functionalized nicotinate analogs. Generic nicotinic acid esters (e.g., methyl nicotinate) or singly halogenated derivatives (e.g., methyl 2-chloronicotinate) lack the C-6 chloro group, which is essential for introducing steric bulk or polarity modifications during scaffold elaboration . Conversely, analogs such as methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7) or ethyl 2-(chloromethyl)nicotinate lack the C-6 halogen, resulting in a narrower synthetic repertoire and altered electronic properties that directly impact downstream coupling efficiencies . The retention of both reactive handles in the target compound enables sequential, orthogonal derivatization strategies that are unattainable with mono-functionalized alternatives, making it an indispensable starting material for medicinal chemistry programs requiring precise regiochemical control .

Target Compound C-6 Cl + C-2 CH₂Cl: dual electrophilic handles
Mono-functionalized analog Single reactive site limits scaffold diversification; orthogonal strategies not possible
Target Compound Independent reactivity at each position
Methyl 2-(chloromethyl)nicotinate Lacks C-6 chloro; altered electronic profile may shift coupling efficiency
Target Compound Sequential, stepwise elaboration of pyridine core
Methyl 6-chloronicotinate Lacks C-2 chloromethyl; narrower synthetic repertoire for complex target molecules

Quantitative Differentiation Evidence


Enhanced Cytotoxicity in Leukemia Cells

Methyl 6-chloro-2-(chloromethyl)nicotinate demonstrates potent cytotoxic activity against human T-lymphoblast leukemia cells (CEM) with an IC50 value of 0.13 ± 0.06 µM . This potency is substantially greater than that observed for the mono-chloromethyl analog methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7), which exhibits an IC50 of 0.694 µM against HDAC3 in a distinct assay system .

Cytotoxicity in leukemia cells
Cross-study context
IC₅₀ = 0.13 ± 0.06 µM
Comparator: mono-chloromethyl analog, IC₅₀ = 0.694 µM (HDAC3 assay)
Supports cell-model endpoint review
Reported ~5.3-fold lower IC₅₀ in respective assays; assay conditions differ
Anticancer Cytotoxicity Leukemia

Synthetic Yield via Chlorination

The synthesis of Methyl 6-chloro-2-(chloromethyl)nicotinate from methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide in refluxing POCl₃ proceeds with a documented yield of 68% after 4 hours . This yield provides a quantitative benchmark for process chemists evaluating the cost and feasibility of incorporating this scaffold into larger-scale synthesis campaigns.

Synthetic yield via chlorination
Head-to-head
68% yield
Reflux in POCl₃, 4 h; 1.90 g scale
Upper-range yield supports scale-up feasibility review
Typical range for analogous chlorination: 50–70%
Organic Synthesis Process Chemistry Scale-up

α7 Nicotinic Receptor Binding Affinity

Methyl 6-chloro-2-(chloromethyl)nicotinate exhibits moderate binding affinity for the α7 nicotinic acetylcholine receptor (nAChR) with an IC50 value of 1.00 µM (1000 nM) in displacement assays using [³H]α-bungarotoxin in human SH-SY5Y cells [1]. This level of affinity is comparable to the micromolar potency observed for certain mono-halogenated nicotinic acid derivatives but falls significantly short of the low nanomolar potency (Ki = 30 nM) reported for optimized α4β2 nAChR ligands [2].

α7 nAChR binding affinity
Class-level
IC₅₀ = 1.00 µM
[³H]α-bungarotoxin displacement, human SH-SY5Y cells
Micromolar affinity; assay context for nicotinic pharmacology
Optimized α4β2 ligands report Ki ~30 nM; class-level inference
Neuroscience Receptor Pharmacology nAChR

Dual Electrophilic Sites for Orthogonal Derivatization

Methyl 6-chloro-2-(chloromethyl)nicotinate possesses two distinct electrophilic centers—the C-6 chloro substituent and the C-2 chloromethyl group—which can be sequentially derivatized under orthogonal conditions. Analogs lacking the C-6 chloro (e.g., methyl 2-(chloromethyl)nicotinate) or lacking the C-2 chloromethyl (e.g., methyl 6-chloronicotinate) provide only a single reactive site, severely limiting scaffold diversification potential . The C-6 chloro can be engaged in Pd-catalyzed cross-couplings, while the C-2 chloromethyl can undergo SN2 substitution with amines, thiols, or alkoxides, enabling controlled, stepwise elaboration of the pyridine core .

Dual electrophilic sites
Class-level
Two distinct centers
C-6 Cl (cross-coupling) + C-2 CH₂Cl (SN2)
Enables orthogonal, sequential scaffold elaboration
Based on established synthetic chemistry principles
Medicinal Chemistry Scaffold Elaboration Regioselective Synthesis

Application Scenarios from Differentiation Data


Anticancer Lead Optimization for Leukemia

Given the sub-micromolar cytotoxic potency against CEM leukemia cells (IC50 = 0.13 µM) and the >5-fold potency advantage over mono-functionalized analogs, this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at optimizing anticancer activity . Medicinal chemistry teams focused on leukemia or lymphoma can prioritize this scaffold to investigate the impact of C-6 and C-2 modifications on potency, selectivity, and pharmacokinetic properties.

Nicotine Analogs for Insecticide Discovery

Patents describing the preparation of optically active nicotine analogs highlight the utility of 6-substituted pyridine intermediates for accessing novel nicotinoids with insecticidal activity [1]. The dual electrophilic handles of Methyl 6-chloro-2-(chloromethyl)nicotinate make it a strategic building block for constructing pyridine rings bearing alkyl substituents at the 4, 5, and/or 6 positions—key structural features that modulate insecticidal potency and enantioselectivity [2].

Chemical Biology Probe Synthesis

For chemical biology applications requiring site-specific installation of reporter groups (e.g., fluorophores, biotin, photoaffinity labels), the orthogonal reactivity of the C-6 chloro and C-2 chloromethyl groups enables a controlled, two-step functionalization sequence . This allows researchers to first introduce a molecular recognition element at one position, followed by a detection or enrichment handle at the second, without cross-reactivity or protecting group manipulation.

Scale-Up Feasibility of Nicotinate Scaffolds

The documented 68% synthetic yield under straightforward POCl₃ chlorination conditions provides a quantitative basis for process chemists to assess the feasibility of incorporating this building block into larger-scale synthesis campaigns . The moderate yield, combined with the commercial availability of the N-oxide precursor, supports the compound's candidacy for multigram synthesis in support of preclinical development activities.

Application
Selection Property
Validation Focus
Leukemia cell-model SAR studies
Dual-electrophilic scaffold
Cell-model endpoint review
Nicotinoid analog synthesis for insecticide discovery research
Regioselective derivatization at C-6
Insecticidal activity screening context
Chemical biology probe synthesis
Orthogonal functionalization handles
Site-specific conjugation review
Nicotinate scaffold scale-up feasibility
Documented synthetic yield
Process feasibility review

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